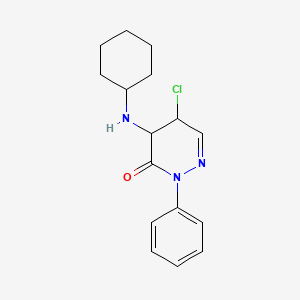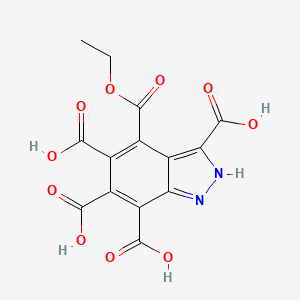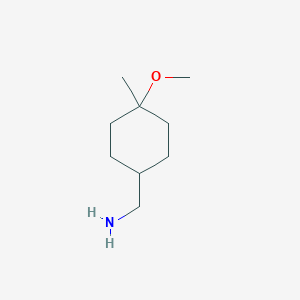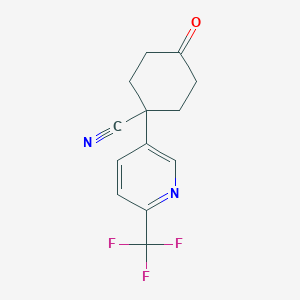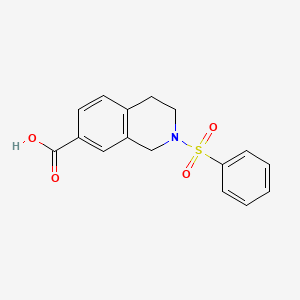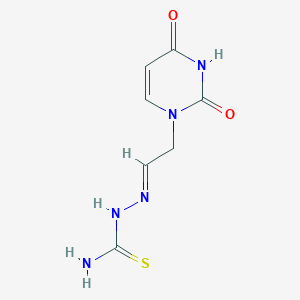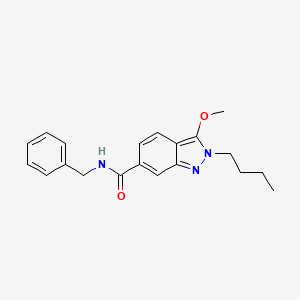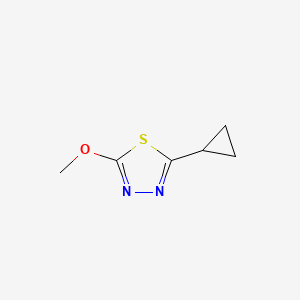
2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and a methoxy group attached to the fifth carbon The cyclopropyl group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with methoxyacetyl chloride. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Investigated for its potential anticancer properties and as a scaffold for drug design.
Industry: Used in the development of agrochemicals and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with DNA replication. The compound’s anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-cyclopropyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of a methoxy group.
5-Methyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group and a methyl group.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: A fused ring system with a triazole ring.
Uniqueness
2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole is unique due to the presence of both a cyclopropyl and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile scaffold for drug design and other applications .
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
2-cyclopropyl-5-methoxy-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H8N2OS/c1-9-6-8-7-5(10-6)4-2-3-4/h4H,2-3H2,1H3 |
InChI Key |
MVTXCCDKFFUHNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(S1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13097108.png)
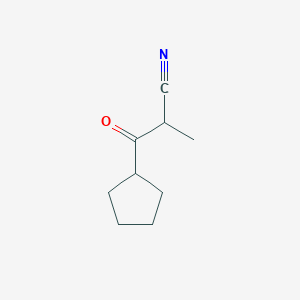
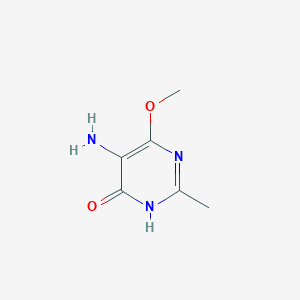
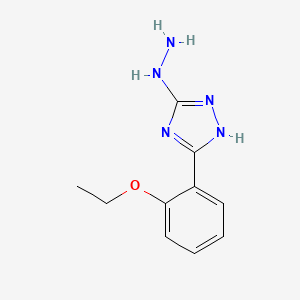
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)

![tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B13097138.png)
